![molecular formula C17H20N4O6 B12002585 4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate is a complex organic compound with the molecular formula C17H20N4O6 and a molecular weight of 376.372 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a hydrazone linkage, and methoxy groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole derivative, which is then reacted with an appropriate hydrazone precursor under controlled conditions to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate involves its interaction with specific molecular targets. The hydrazone linkage and pyrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethoxy-4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propionyl]hydrazono}methyl)phenyl acetate
- 2,6-dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono}methyl)phenyl acetate
Uniqueness
What sets 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H20N4O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[[2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C17H20N4O6/c1-9-12(17(24)21-19-9)7-15(23)20-18-8-11-5-13(25-3)16(27-10(2)22)14(6-11)26-4/h5-6,8H,7H2,1-4H3,(H,20,23)(H2,19,21,24)/b18-8+ |
InChI Key |
UTTNVYDLPUAMJC-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C(C(=O)NN1)CC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC |
Canonical SMILES |
CC1=C(C(=O)NN1)CC(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



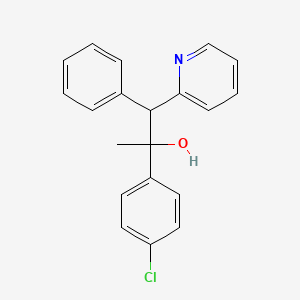
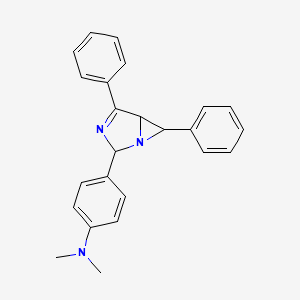

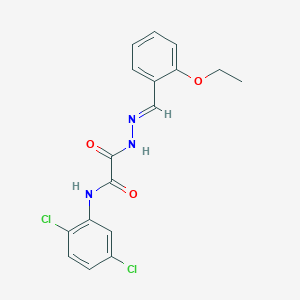

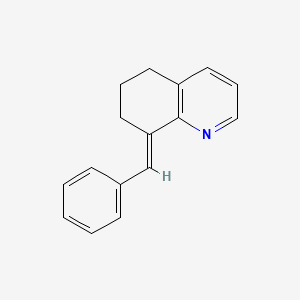

![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)
![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)
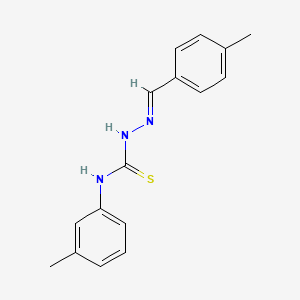
![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002561.png)
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
